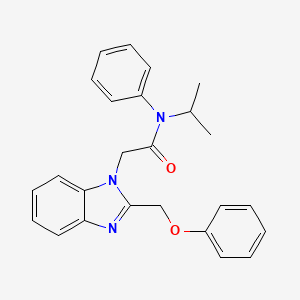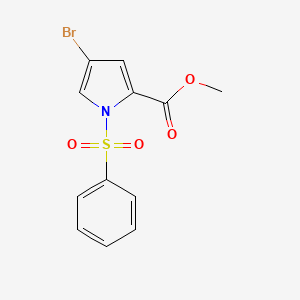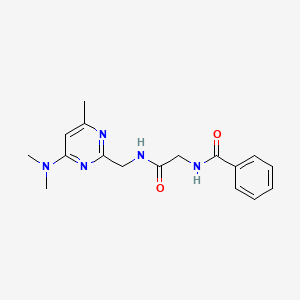![molecular formula C17H19F3N4O3S B2648566 1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097863-09-5](/img/structure/B2648566.png)
1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione group. These groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are common in many pharmaceuticals and are often key to their biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide details on this compound .Scientific Research Applications
Synthetic Applications
Imidazolidine derivatives have been explored for their utility in synthetic chemistry. For instance, the reaction of carbon disulphide with cyclic amides and related compounds, including imidazolidine-2,4-dione, resulted in the formation of 1-dithiocarboxylic acid and/or 1,3-bisdithiocarboxylic acid, demonstrating the reactivity of such structures towards sulfur-containing reagents (Takeshima et al., 1979). This highlights the compound's potential in synthesizing sulfur-containing derivatives for further chemical exploration.
Medicinal Chemistry and Drug Design
Imidazolidine-2,4-dione derivatives have been extensively studied for their biological activities. For example, a series of imidazopyridine thiazolidine-2,4-diones, designed from corresponding pyridines, showed significant hypoglycemic activity, representing a novel class of compounds with potential therapeutic applications in diabetes management (Oguchi et al., 2000). Such studies suggest the potential of 1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione in the development of new pharmacologically active agents.
Structural and Combinatorial Analysis
The structural exploration of imidazolidine derivatives through spectral, thermal, and X-ray diffraction studies provides insights into their molecular geometry, stability, and electronic properties. A study on racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione revealed its high thermal stability and the favored tautomer isomer structure, offering a glimpse into how modifications to the imidazolidine core can impact molecular properties (Prasad et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-28-14-12(3-2-6-21-14)15(26)22-7-4-11(5-8-22)23-9-13(25)24(16(23)27)10-17(18,19)20/h2-3,6,11H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDBJLVSHUMXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)
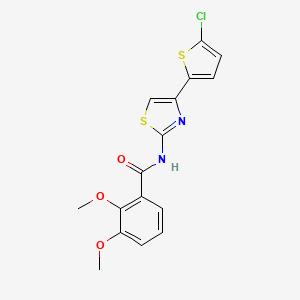
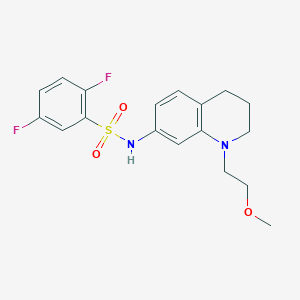
![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)
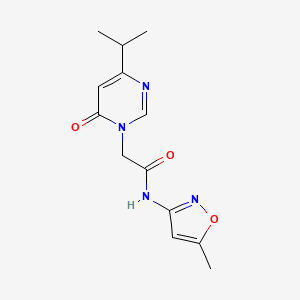
![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)
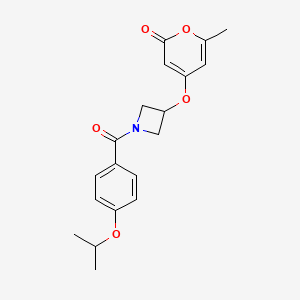

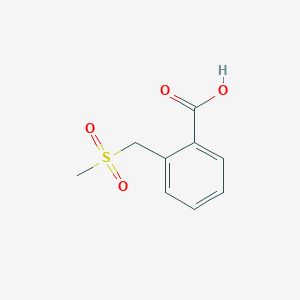
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)
